molecular formula C22H16BrNO4 B6231461 2-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid CAS No. 1549103-94-7

2-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid

Cat. No.: B6231461
CAS No.: 1549103-94-7
M. Wt: 438.3 g/mol
InChI Key: HUDPSNXKMAANAJ-UHFFFAOYSA-N
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Description

2-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is a complex organic compound that features a bromine atom, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a benzoic acid moiety. This compound is often used in organic synthesis and peptide chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as palladium complexes for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the synthesis of peptide-based probes and inhibitors.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid involves its ability to act as a precursor or intermediate in various chemical reactions. The Fmoc group serves as a protecting group for amines, allowing selective deprotection and subsequent functionalization.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is unique due to its combination of a bromine atom and an Fmoc-protected amine. This dual functionality allows for versatile applications in organic synthesis and peptide chemistry, making it a valuable compound for researchers and industrial chemists.

Properties

CAS No.

1549103-94-7

Molecular Formula

C22H16BrNO4

Molecular Weight

438.3 g/mol

IUPAC Name

2-bromo-5-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C22H16BrNO4/c23-20-10-9-13(11-18(20)21(25)26)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26)

InChI Key

HUDPSNXKMAANAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)Br)C(=O)O

Purity

95

Origin of Product

United States

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